N-(Furan-3-YL)-N-methylheptanamide
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Overview
Description
N-(Furan-3-YL)-N-methylheptanamide is an organic compound that features a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the furan ring in its structure makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-3-YL)-N-methylheptanamide can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with N-methylheptanamide under specific conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective for the preparation of amide derivatives containing furan rings . This method offers advantages such as reduced reaction times and improved yields.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-3-YL)-N-methylheptanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(Furan-3-YL)-N-methylheptanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Furan-3-YL)-N-methylheptanamide involves its interaction with specific molecular targets and pathways. The furan ring in its structure allows it to participate in various biochemical reactions, potentially acting as an inhibitor or activator of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: A precursor in the synthesis of N-(Furan-3-YL)-N-methylheptanamide.
N-methylheptanamide: Another precursor used in the synthesis.
Tetrahydrofuran: A reduced form of the furan ring.
Uniqueness
This compound is unique due to its specific combination of the furan ring and the heptanamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
62188-07-2 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-(furan-3-yl)-N-methylheptanamide |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-6-7-12(14)13(2)11-8-9-15-10-11/h8-10H,3-7H2,1-2H3 |
InChI Key |
DHVMTNVPXIHZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C)C1=COC=C1 |
Origin of Product |
United States |
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